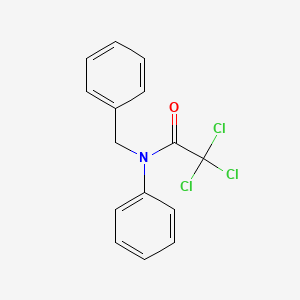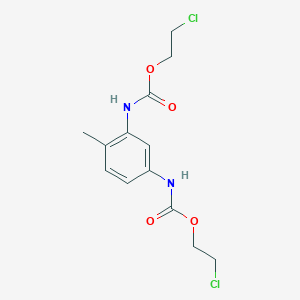
Dodecylphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylphenylsilane: is an organosilicon compound with the chemical formula C18H32Si . It consists of a phenyl group attached to a silicon atom, which is further bonded to a dodecyl group. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecylphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction can be represented as follows:
C6H5SiH3+C12H24→C6H5Si(C12H25)H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dodecylphenylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride to form silanes with lower oxidation states.
Substitution: this compound can participate in substitution reactions where the phenyl or dodecyl groups are replaced by other functional groups. This is often achieved using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Halogenating agents, organometallic reagents, varying temperatures.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Functionalized silanes with different organic groups.
Applications De Recherche Scientifique
Chemistry: Dodecylphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silicon-based polymers and materials with unique properties.
Biology: In biological research, this compound is utilized in the modification of surfaces to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: The compound is explored for its use in medical devices and implants, where its biocompatibility and stability are advantageous. It is also studied for its potential in targeted drug delivery and imaging applications.
Industry: this compound finds applications in the coatings industry, where it is used to improve the adhesion and durability of paints and coatings. It is also employed in the production of specialty chemicals and materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of dodecylphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of the silicon atom, which can interact with a wide range of functional groups. The phenyl and dodecyl groups provide hydrophobic and hydrophilic properties, respectively, allowing the compound to interact with diverse environments. The molecular targets and pathways involved include surface modification, adhesion promotion, and stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar structure but lacks the dodecyl group, making it less hydrophobic.
Diphenylsilane: Contains two phenyl groups, offering different reactivity and properties.
Dodecyltriethoxysilane: Contains ethoxy groups instead of a phenyl group, leading to different applications in surface modification.
Uniqueness: Dodecylphenylsilane is unique due to its combination of a phenyl group and a dodecyl group attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
18510-28-6 |
|---|---|
Formule moléculaire |
C18H32Si |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
dodecyl(phenyl)silane |
InChI |
InChI=1S/C18H32Si/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17,19H2,1H3 |
Clé InChI |
FLEGMUFXIMQKRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[SiH2]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)






![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
